molecular formula C18H36N4O8P+ B13855118 2'-C-Methyluridine-5'-phosphoramidate Triethylamine Salt

2'-C-Methyluridine-5'-phosphoramidate Triethylamine Salt

Cat. No.: B13855118
M. Wt: 467.5 g/mol
InChI Key: VVRQKQQCNNWTGU-AAXBDWBCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt involves the phosphorylation of 2’-C-Methyluridine. The reaction typically uses phosphoramidite chemistry, where 2’-C-Methyluridine is reacted with a phosphoramidite reagent under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the acidic by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt involves its incorporation into nucleic acids. The compound acts as a substrate for various enzymes involved in nucleic acid synthesis and modification. It can inhibit viral RNA polymerases, thereby preventing the replication of RNA viruses such as HCV. The molecular targets include viral RNA-dependent RNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Uniqueness: 2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt is unique due to its phosphoramidate group, which enhances its stability and bioavailability compared to other nucleoside analogs. This makes it a valuable tool in biochemical research and potential therapeutic applications.

Properties

Molecular Formula

C18H36N4O8P+

Molecular Weight

467.5 g/mol

IUPAC Name

[(2R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxyphosphonamidic acid;tetraethylazanium

InChI

InChI=1S/C10H16N3O8P.C8H20N/c1-10(17)7(15)5(4-20-22(11,18)19)21-8(10)13-3-2-6(14)12-9(13)16;1-5-9(6-2,7-3)8-4/h2-3,5,7-8,15,17H,4H2,1H3,(H3,11,18,19)(H,12,14,16);5-8H2,1-4H3/q;+1/t5-,7?,8-,10-;/m1./s1

InChI Key

VVRQKQQCNNWTGU-AAXBDWBCSA-N

Isomeric SMILES

CC[N+](CC)(CC)CC.C[C@@]1([C@@H](O[C@@H](C1O)COP(=O)(N)O)N2C=CC(=O)NC2=O)O

Canonical SMILES

CC[N+](CC)(CC)CC.CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(N)O)O)O

Origin of Product

United States

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